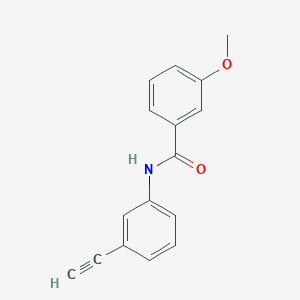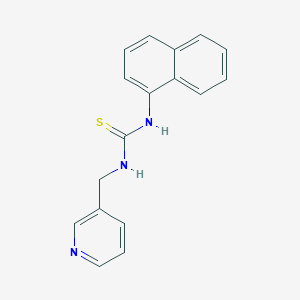![molecular formula C17H15N3OS2 B5875208 N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5875208.png)
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets glutaminase, an enzyme involved in the conversion of glutamine to glutamate. This molecule has gained significant attention in the field of cancer research due to its potential as a therapeutic agent against various types of cancer.
作用機序
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity by binding to the active site of the enzyme. This prevents the conversion of glutamine to glutamate, which is necessary for cancer cell growth and proliferation. By inhibiting this process, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide effectively starves cancer cells of the nutrients they need to survive.
Biochemical and Physiological Effects:
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase activity, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to decrease the levels of glutamate and other metabolites in cancer cells. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
実験室実験の利点と制限
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has several advantages for use in laboratory experiments. It is a small molecule inhibitor, which makes it easy to administer and study. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide is also highly specific for glutaminase, which makes it a useful tool for studying the role of glutaminase in cancer cell proliferation. However, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has some limitations as well. It can be difficult to administer in vivo, and its effectiveness can be limited by the development of resistance in cancer cells.
将来の方向性
There are several future directions for research involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide. One area of interest is the development of more effective delivery methods for N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide, such as nanoparticles or liposomes. Another area of research is the development of combination therapies involving N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide and other cancer drugs. Additionally, further studies are needed to better understand the mechanisms of resistance to N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide in cancer cells. Overall, N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has significant potential as a therapeutic agent against cancer, and further research is needed to fully explore its potential.
合成法
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized using a multi-step process involving the reaction of 2-aminobenzothiazole with 2-bromoacetophenone, followed by the reaction of the resulting product with thiourea and propionyl chloride. The final product is obtained by purification through column chromatography.
科学的研究の応用
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential as a therapeutic agent against cancer. Studies have shown that N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase activity in cancer cells, leading to a decrease in glutamate production and a subsequent decrease in cancer cell proliferation. N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to be effective against various types of cancer, including breast, lung, and colon cancer.
特性
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-2-15(21)20-17(22)19-12-8-4-3-7-11(12)16-18-13-9-5-6-10-14(13)23-16/h3-10H,2H2,1H3,(H2,19,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGARKXCHCGEJKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(1-pyrrolidinylcarbonyl)phenyl]benzamide](/img/structure/B5875133.png)
![5-methyl-2-[(3-nitrobenzoyl)amino]benzoic acid](/img/structure/B5875140.png)
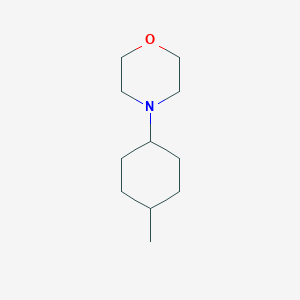
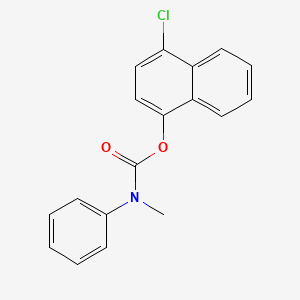
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-4-nitrobenzamide](/img/structure/B5875161.png)
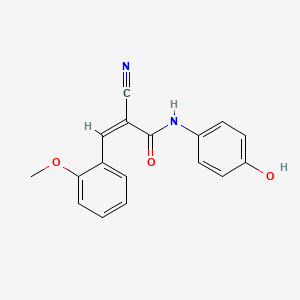
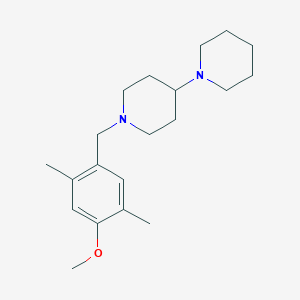
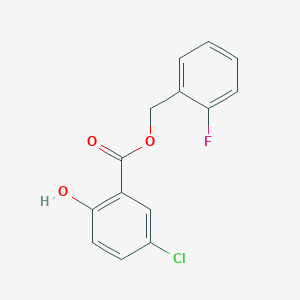
![(3,4-dimethoxybenzyl)[(4-methoxy-1-naphthyl)methyl]amine](/img/structure/B5875200.png)
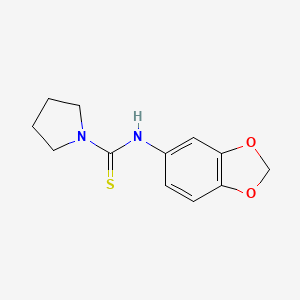
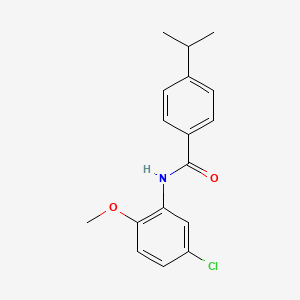
![2-{[2-(1-azepanyl)-2-oxoethyl]thio}-4,6-pyrimidinediamine](/img/structure/B5875233.png)
